molecular formula C16H20N2OS B7630680 1-Benzothiophen-5-yl-[4-(dimethylamino)piperidin-1-yl]methanone

1-Benzothiophen-5-yl-[4-(dimethylamino)piperidin-1-yl]methanone

Cat. No. B7630680
M. Wt: 288.4 g/mol
InChI Key: ZGQHIMHZTPLDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzothiophen-5-yl-[4-(dimethylamino)piperidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of drugs known as designer drugs or research chemicals. This compound is commonly referred to as Methoxyacetylfentanyl, and it has been used as an alternative to fentanyl, a potent opioid painkiller. The chemical structure of 1-Benzothiophen-5-yl-[4-(dimethylamino)piperidin-1-yl]methanone is similar to that of fentanyl, but it has unique properties that make it a useful tool in scientific research.

Mechanism of Action

The mechanism of action of 1-Benzothiophen-5-yl-[4-(dimethylamino)piperidin-1-yl]methanone is similar to that of fentanyl. It acts as an agonist at the mu-opioid receptor, which is responsible for the analgesic effects of opioids. The compound binds to the receptor and activates it, leading to a decrease in the perception of pain. It also has an effect on other opioid receptors, including delta and kappa receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Benzothiophen-5-yl-[4-(dimethylamino)piperidin-1-yl]methanone are similar to those of other opioids. The compound produces a range of effects, including pain relief, sedation, and euphoria. It can also cause respiratory depression, which can be life-threatening in high doses. The compound has a high potential for abuse and dependence, and it is classified as a Schedule I controlled substance in the United States.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Benzothiophen-5-yl-[4-(dimethylamino)piperidin-1-yl]methanone is its potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the mechanisms of opioid receptors and developing new pain medications. However, the compound also has limitations, including its potential for abuse and dependence. It is important to use caution when working with this compound and to follow appropriate safety protocols.

Future Directions

There are many future directions for research on 1-Benzothiophen-5-yl-[4-(dimethylamino)piperidin-1-yl]methanone. One area of focus is the development of new pain medications that are more effective and less addictive than current opioid medications. Another area of research is the development of new treatments for opioid addiction and overdose. Researchers are also interested in understanding the long-term effects of opioid use on the brain and the body and developing strategies for minimizing these effects.
In conclusion, 1-Benzothiophen-5-yl-[4-(dimethylamino)piperidin-1-yl]methanone is a synthetic compound that has significant potential for scientific research. It has been used in the study of opioid receptors and the development of new pain medications. However, it also has limitations, including its potential for abuse and dependence. It is important to use caution when working with this compound and to follow appropriate safety protocols. There are many future directions for research on this compound, and it is likely to continue to be an important tool in scientific research for years to come.

Synthesis Methods

The synthesis of 1-Benzothiophen-5-yl-[4-(dimethylamino)piperidin-1-yl]methanone is a complex process that requires specialized knowledge and equipment. The most common method for synthesizing this compound is through the reaction of benzothiophene with piperidine and dimethylamine. The reaction is carried out in the presence of a catalyst and a solvent, and the resulting product is purified through a series of filtration and distillation steps.

Scientific Research Applications

1-Benzothiophen-5-yl-[4-(dimethylamino)piperidin-1-yl]methanone has been used in a variety of scientific research applications. One of the most significant uses of this compound is in the study of opioid receptors and their role in pain management. It has also been used in the development of new pain medications and as a tool for understanding the mechanisms of opioid addiction.

properties

IUPAC Name

1-benzothiophen-5-yl-[4-(dimethylamino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-17(2)14-5-8-18(9-6-14)16(19)13-3-4-15-12(11-13)7-10-20-15/h3-4,7,10-11,14H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQHIMHZTPLDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)C2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzothiophen-5-yl-[4-(dimethylamino)piperidin-1-yl]methanone

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